molecular formula C14H23NO2 B2704673 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 1479406-67-1

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2704673
CAS No.: 1479406-67-1
M. Wt: 237.343
InChI Key: SIIBOAHFYOKUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This process employs a rhodium (II) complex and chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired optically active product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The bicyclic structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentyl group. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other similar bicyclic compounds.

Properties

IUPAC Name

2-cyclopentyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-13-8-11-5-6-12(9-13)15(11)14(17)7-10-3-1-2-4-10/h10-13,16H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIBOAHFYOKUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.